4-Fluoroaniline--d4
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Overview
Description
4-Fluoroaniline–d4 is an isotope-labeled compound of 4-Fluoroaniline, which is an organofluorine compound with the formula FC6H4NH2. This compound is characterized by the presence of deuterium atoms, making it useful in various analytical and research applications. It is a colorless liquid and one of the three isomers of fluoroaniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroaniline–d4 can be synthesized through the hydrogenation of 4-nitrofluorobenzene. This process involves the reduction of the nitro group to an amino group, resulting in the formation of 4-Fluoroaniline . The isotope-labeled version, 4-Fluoroaniline–d4, is prepared by incorporating deuterium atoms into the molecule during the synthesis process .
Industrial Production Methods
Industrial production of 4-Fluoroaniline–d4 involves large-scale hydrogenation reactions using catalysts such as iron oxide-based catalysts. These catalysts facilitate the selective hydrogenation of nitroarenes to anilines, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroaniline–d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of 4-nitroaniline and 4-nitrosoaniline.
Reduction: Formation of 4-aminofluorobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Fluoroaniline–d4 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Fluoroaniline–d4 involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The deuterium atoms provide stability and reduce metabolic degradation, making it useful in tracing studies and analytical applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: The non-deuterated version of 4-Fluoroaniline–d4.
2-Fluoroaniline: An isomer with the fluorine atom at the ortho position.
3-Fluoroaniline: An isomer with the fluorine atom at the meta position.
Uniqueness
4-Fluoroaniline–d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in analytical and research applications where precise tracing and stability are required .
Properties
Molecular Formula |
C6H6FN |
---|---|
Molecular Weight |
115.14 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D |
InChI Key |
KRZCOLNOCZKSDF-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)F |
Origin of Product |
United States |
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